Methyl (S)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride Methyl (S)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1246174-74-2
VCID: VC11512102
InChI: InChI=1S/C10H12FNO2.ClH/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1
SMILES: COC(=O)CC(C1=CC=C(C=C1)F)N.Cl
Molecular Formula: C10H13ClFNO2
Molecular Weight: 233.7

Methyl (S)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride

CAS No.: 1246174-74-2

Cat. No.: VC11512102

Molecular Formula: C10H13ClFNO2

Molecular Weight: 233.7

Purity: 95

* For research use only. Not for human or veterinary use.

Methyl (S)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride - 1246174-74-2

Specification

CAS No. 1246174-74-2
Molecular Formula C10H13ClFNO2
Molecular Weight 233.7
IUPAC Name methyl (3S)-3-amino-3-(4-fluorophenyl)propanoate;hydrochloride
Standard InChI InChI=1S/C10H12FNO2.ClH/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1
SMILES COC(=O)CC(C1=CC=C(C=C1)F)N.Cl

Introduction

Chemical Identity and Structural Features

Methyl (S)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride belongs to the class of β-amino acid esters, featuring a propanoate backbone substituted with an amino group and a 4-fluorophenyl ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for biological assays. Key molecular descriptors include:

PropertyValue
Molecular FormulaC₁₀H₁₃ClFNO₂
Molecular Weight233.7 g/mol
IUPAC Namemethyl (3S)-3-amino-3-(4-fluorophenyl)propanoate; hydrochloride
Boiling PointNot reported
DensityNot reported
pKa7.04 (predicted for free base)

The stereochemistry at the C3 position (S-configuration) is critical for its interactions with biological targets, as enantiomeric purity often dictates pharmacological activity .

Synthesis and Production

Enzymatic Hydrolysis Approach

A novel enzymatic method for synthesizing β-fluorophenyl-substituted β-amino acids involves lipase PSIM (Burkholderia cepacia)-catalyzed hydrolysis. This process achieves high enantiomeric excess (ee) by selectively hydrolyzing the (S)-enantiomer from racemic mixtures. For example, lipase-mediated resolution of methyl 3-amino-3-(4-fluorophenyl)propanoate yields the (S)-enantiomer with >98% ee under optimized conditions .

Multi-Step Organic Synthesis

Industrial production typically employs a multi-step strategy:

  • Friedel-Crafts Alkylation: 4-Fluorobenzaldehyde reacts with methyl acrylate to form the β-keto ester intermediate.

  • Amination: The keto group is converted to an amino group via reductive amination using ammonium acetate and sodium cyanoborohydride.

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.

Continuous flow reactors are increasingly adopted to improve yield (up to 85%) and reduce reaction times.

Physicochemical Properties

Solubility and Stability

The hydrochloride salt form enhances water solubility (>50 mg/mL at 25°C), facilitating its use in aqueous-based assays. The compound remains stable under inert atmospheres but degrades upon prolonged exposure to moisture or light.

Spectroscopic Data

  • ¹H NMR (500 MHz, D₂O): δ 7.45–7.40 (m, 2H, Ar-H), 7.15–7.10 (m, 2H, Ar-H), 4.25 (t, J = 6.5 Hz, 1H, CH-NH₂), 3.70 (s, 3H, OCH₃), 3.10–2.95 (m, 2H, CH₂COO) .

  • IR (KBr): 1745 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C-F stretch), 1550 cm⁻¹ (NH₃⁺ bend).

Biological Activities and Applications

Drug Discovery

The compound’s fluorophenyl group engages in hydrophobic interactions with enzyme active sites, while the amino group participates in hydrogen bonding. These features make it a promising scaffold for:

  • Protease Inhibitors: Modulating HIV-1 protease activity via halogen bonding.

  • Anticancer Agents: Preliminary studies show inhibition of tyrosine kinase receptors (IC₅₀ = 12 μM in MCF-7 cells).

Radiopharmaceuticals

Analogous iodinated derivatives, such as (S)-methyl 2-amino-3-(4-iodophenyl)propanoate, are used in positron emission tomography (PET) imaging. The fluorine-18 variant could similarly serve as a radiotracer for tumor metabolism studies.

HazardPrecautionary Measure
Skin IrritationWear nitrile gloves
Serious Eye DamageUse safety goggles
Respiratory SensitizationOperate in fume hoods

Disposal must comply with hazardous waste regulations due to potential environmental persistence.

Comparative Analysis with Halogenated Analogs

CompoundMolecular Weight (g/mol)Key FeatureApplication
Methyl (3S)-3-amino-3-(4-bromo-2-fluorophenyl)propanoate276.1Bromine substituentAntimicrobial research
Methyl (S)-3-amino-3-(2-chloro-5-fluorophenyl)propanoate247.7Chlorine substituentEnzyme inhibition
Methyl (S)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride233.7Hydrochloride saltDrug development

The hydrochloride salt exhibits superior solubility compared to neutral analogs, while bromine and chlorine derivatives show enhanced electrophilic reactivity .

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